molecular formula C13H18N2O2 B6362366 1-(4-Methoxybenzoyl)-3-methylpiperazine CAS No. 1240574-24-6

1-(4-Methoxybenzoyl)-3-methylpiperazine

Cat. No. B6362366
CAS RN: 1240574-24-6
M. Wt: 234.29 g/mol
InChI Key: IRPFQZBRAVUSCK-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxybenzoyl)-4-Phenylpiperazine” is a part of a collection of rare and unique chemicals provided to early discovery researchers . It has a linear formula of C18H20N2O2 .


Synthesis Analysis

While specific synthesis methods for “1-(4-Methoxybenzoyl)-3-methylpiperazine” were not found, similar compounds like “4-methoxymethylbenzoic acid” have been synthesized through processes involving radical reactions .

Mechanism of Action

The exact mechanism of action of 1-(4-Methoxybenzoyl)-3-methylpiperazine is not yet fully understood. However, it is believed that this compound binds to and inhibits the activity of certain enzymes, which in turn affects the biochemical and physiological processes of the body. Additionally, this compound has been shown to bind to certain receptors in the brain, which can lead to changes in behavior and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, which can lead to changes in the metabolism of various compounds. Additionally, this compound has been shown to bind to certain receptors in the brain, which can lead to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

1-(4-Methoxybenzoyl)-3-methylpiperazine is a versatile compound that has a number of advantages for lab experiments. It is relatively easy to synthesize and is highly pure, which makes it ideal for use in experiments. Additionally, it is relatively inexpensive and widely available. However, there are some limitations to using this compound in lab experiments. For example, it is a relatively new compound and its effects are not yet fully understood, so it is difficult to predict the exact outcome of an experiment. Additionally, this compound is not very stable and can degrade over time, so it is important to store it properly.

Future Directions

There are a number of potential future directions for research involving 1-(4-Methoxybenzoyl)-3-methylpiperazine. For example, further research could be done to better understand the biochemical and physiological effects of this compound and its mechanism of action. Additionally, research could be done to develop new drugs that use this compound as an active ingredient. Additionally, research could be done to develop new methods for synthesizing this compound and to improve the stability of the compound. Finally, research could be done to explore the potential therapeutic applications of this compound, such as in the treatment of neurological disorders.

Synthesis Methods

1-(4-Methoxybenzoyl)-3-methylpiperazine can be synthesized by a number of different methods. The most common method involves the reaction of 4-methoxybenzoyl chloride with 3-methylpiperazine in the presence of base. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction is usually complete within 1-2 hours and yields a highly pure product.

Scientific Research Applications

1-(4-Methoxybenzoyl)-3-methylpiperazine has been widely used in scientific research due to its versatility. It has been used to study the effects of various drugs on the central nervous system, as well as in the development of new drugs. Additionally, this compound has been used in the study of enzyme inhibition and the development of new drugs that inhibit enzymes.

properties

IUPAC Name

(4-methoxyphenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-9-15(8-7-14-10)13(16)11-3-5-12(17-2)6-4-11/h3-6,10,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPFQZBRAVUSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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